Cas no 75838-07-2 (5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-)

5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
- 1-(2-CHLOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBONITRILE
- 1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile
- HMS555B05
- 1-(2-Chlorophenyl)-5-cyanouracil
- Oprea1_862235
- Maybridge1_004779
- J-502992
- SB59657
- CS-0357644
- MFCD00203976
- DTXSID30381298
- SCHEMBL11241946
- 75838-07-2
- TS-00773
- FT-0605519
- CCG-238384
- AKOS022663590
-
- MDL: MFCD00203976
- Inchi: InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)
- InChI Key: UVSIKTWSCJKJJQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC=C1N2C=C(C(NC2=O)=O)C#N
Computed Properties
- Exact Mass: 247.01500
- Monoisotopic Mass: 247.0148541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2Ų
- XLogP3: 1.3
Experimental Properties
- Density: 1.54
- Melting Point: 255 °C
- Refractive Index: 1.674
- PSA: 78.65000
- LogP: 1.05088
5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Security Information
5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB225543-2.52,5g |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, 95%; . |
75838-07-2 | 95% | 2.52,5g |
€328.20 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428314-1g |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
75838-07-2 | 97% | 1g |
¥833.00 | 2024-07-28 | |
Ambeed | A580671-1g |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
75838-07-2 | 97% | 1g |
$86.0 | 2024-04-17 | |
abcr | AB225543-2.5g |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, 95%; . |
75838-07-2 | 95% | 2.5g |
€328.20 | 2025-02-17 | |
Chemenu | CM383187-1g |
1-(2-CHLOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBONITRILE |
75838-07-2 | 95%+ | 1g |
$95 | 2023-02-01 | |
abcr | AB225543-1 g |
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile; 95% |
75838-07-2 | 1g |
€178.50 | 2023-04-27 | ||
Chemenu | CM383187-5g |
1-(2-CHLOROPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBONITRILE |
75838-07-2 | 95%+ | 5g |
$470 | 2023-02-01 |
5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Related Literature
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 5-Pyrimidinecarbonitrile,1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
5-Pyrimidinecarbonitrile, 1-(2-Chlorophenyl)-1,2,3,4-Tetrahydro-2,4-Dioxo (CAS No. 75838-07-2): Structural Insights and Emerging Applications in Chemical Biology
The compound 5-Pyrimidinecarbonitrile, specifically the derivative 1-(2-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo (CAS No. 75838-07-2), represents a structurally unique scaffold with significant potential in pharmaceutical and biochemical research. Its hybrid architecture combines a pyrimidine core—a motif prevalent in nucleic acids and antiviral agents—with a substituted phenyl group and a tetrahydro ring system bearing two oxygen atoms. This configuration creates a versatile platform for modulating biological interactions through precise chemical tuning of its substituents. Recent advancements in computational chemistry have enabled detailed analysis of its electronic properties and hydrogen-bonding capabilities, positioning it as a promising candidate for enzyme inhibition studies.
CAS No. 75838-07-2 corresponds to a compound that exhibits intriguing physicochemical characteristics critical for drug-like behavior. Experimental data from thermodynamic studies reveal its high aqueous solubility due to the polar cyano group (-CN) and the hydrophilic oxo substituents on the tetrahydro ring. These features enhance its bioavailability while maintaining structural stability under physiological conditions. Notably, recent NMR spectroscopy analyses confirm the compound’s rigid conformational preferences—a property advantageous for targeting protein pockets with defined geometries.
In the realm of medicinal chemistry, this compound has emerged as an intriguing lead for developing kinase inhibitors. A 2023 study published in Nature Chemical Biology demonstrated its ability to selectively bind to cyclin-dependent kinases (CDKs) through π-stacking interactions between the pyrimidine ring and aromatic residues in the kinase active site. The chlorophenyl moiety (-C6H4Cl-) contributes to hydrophobic anchoring within enzyme cavities while the cyano group acts as an electrophilic warhead capable of covalent attachment to cysteine residues—a mechanism increasingly exploited in irreversible inhibitor design.
Synthetic strategies for this compound leverage modular assembly techniques that facilitate analog exploration. A recent protocol described by Smith et al. (Journal of Medicinal Chemistry 2024) employs palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups onto the pyrimidine core before oxidation steps generate the tetrahydro-dioxo ring system. This method enables rapid library generation for high-throughput screening campaigns targeting novel therapeutic pathways.
Biochemical evaluations have revealed unexpected applications beyond traditional enzymology. In vitro assays conducted by Lee et al. (ACS Chemical Biology 2024) showed that this compound modulates histone deacetylase (HDAC) activity at submicromolar concentrations without affecting off-target enzymes like HDAC6 or HDAC11. This selectivity arises from steric interactions between the tetrahydro ring’s oxygen atoms and conserved lysine residues in HDAC catalytic domains—a discovery validated through X-ray crystallography studies.
Clinical translatability studies are currently underway focusing on its use as a probe molecule in oncology research. Preclinical models indicate potent antiproliferative effects against triple-negative breast cancer cells via induction of G1/G0 cell cycle arrest—a mechanism corroborated by flow cytometry and western blot analyses showing downregulation of cyclin D1 expression. These findings align with emerging paradigms linking CDK/HDAC dual modulation to enhanced therapeutic efficacy in refractory cancers.
The compound’s structural flexibility also supports applications in supramolecular chemistry. A 2024 study from Angewandte Chemie demonstrated self-assembly behavior when combined with complementary DNA oligonucleotides—forming nanoscale complexes through hydrogen bonding between oxo groups and phosphate backbones. This property opens avenues for targeted drug delivery systems where controlled release is triggered by cellular microenvironment conditions such as pH or redox potential changes.
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